Methyltetrazine-amino-PEG8-CH2CH2COOH
Description
Evolution of Chemical Ligation Techniques in Chemical Biology
Chemical ligation refers to the joining of two molecules with a covalent bond. Early methods often required harsh reaction conditions that were incompatible with the delicate nature of biological systems. A significant breakthrough came with the advent of "native chemical ligation" (NCL), which allows for the joining of an unprotected peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. This technique results in the formation of a native peptide bond at the ligation site and can be performed in aqueous solution, making it highly suitable for protein synthesis and modification. The success of NCL spurred the development of other chemoselective ligation methods, each with its own unique reactivity and applications.
Principles and Advantages of Bioorthogonal Reactions in Complex Research Environments
The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. conju-probe.com For a reaction to be considered bioorthogonal, it must meet several stringent criteria:
Selectivity: The reacting partners must be mutually reactive and inert to the vast array of functional groups present in a biological system.
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.
Favorable Kinetics: The reaction should proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and ambient temperature).
Stability: The newly formed covalent bond must be stable in a biological context.
The primary advantage of bioorthogonal chemistry is the ability to perform chemical reactions in the complex milieu of a living cell or organism, enabling the study of biological processes in real-time.
A prominent example of a bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast and highly selective, making it a cornerstone of modern bioorthogonal chemistry.
Role of Multimodal Linker Architectures in Contemporary Research
Key features of modern linker architectures include:
Reactive Groups: These determine how the linker will attach to the molecules of interest. The choice of reactive group is dictated by the available functional groups on the target molecules.
Spacers: These provide distance between the conjugated molecules, which can be critical for maintaining their proper function and for reducing steric hindrance. Polyethylene (B3416737) glycol (PEG) is a commonly used spacer due to its hydrophilicity, flexibility, and biocompatibility.
Cleavable or Non-cleavable Nature: Some linkers are designed to be cleaved under specific conditions (e.g., in the presence of certain enzymes or a change in pH), allowing for the controlled release of a payload. Non-cleavable linkers provide a stable, permanent connection.
The thoughtful design of a linker is paramount to the success of a bioconjugation strategy, impacting everything from solubility and stability to the biological activity of the final product.
Contextualizing Methyltetrazine-amino-PEG8-CH2CH2COOH within Bioorthogonal Ligation Chemistry
This compound is a heterobifunctional linker that embodies the principles of modern bioconjugation and bioorthogonal chemistry. Its structure can be broken down into three key components:
Methyltetrazine: This is the bioorthogonal reactive group. The methyl group enhances the stability of the tetrazine ring. This moiety participates in the IEDDA reaction with a strained alkene, enabling rapid and specific covalent bond formation.
PEG8 Spacer: The eight repeating units of polyethylene glycol confer hydrophilicity to the molecule, which is advantageous for working in aqueous biological environments. The PEG spacer also provides flexibility and reduces the potential for steric clash between the conjugated molecules.
Carboxylic Acid (CH2CH2COOH): This terminal functional group provides a handle for conjugation to other molecules, typically those bearing a primary amine, through the formation of a stable amide bond.
This multimodal architecture makes this compound a versatile tool for a variety of bioconjugation applications. For example, the carboxylic acid can be activated to react with an amine on a protein or a small molecule drug. The resulting conjugate can then be introduced into a biological system, where the methyltetrazine group can react with a TCO-labeled target, enabling applications in areas such as targeted drug delivery, in vivo imaging, and the study of protein-protein interactions.
Physicochemical Properties of this compound
| Property | Estimated Value/Description | Rationale |
| Molecular Formula | C29H47N5O11 | Based on the chemical structure. |
| Molecular Weight | 641.71 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a red to purple solid or oil | Tetrazine compounds are characteristically colored. |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | The PEG8 chain imparts significant hydrophilicity. |
| Reactivity | The methyltetrazine group reacts with strained alkenes (e.g., TCO). The carboxylic acid reacts with amines (after activation). | Standard reactivity of these functional groups. |
| Stability | The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines. Stable under typical physiological conditions. | General knowledge of tetrazine chemistry. |
Research Applications and Findings
Given the novelty of specific linker molecules, published research often utilizes closely related analogs. The applications described below are based on the known utility of methyltetrazine-PEG linkers in bioorthogonal chemistry.
Targeted Drug Delivery
A primary application of methyltetrazine-PEG linkers is in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. In a typical strategy, a potent cytotoxic drug is attached to the carboxylic acid end of the linker. This drug-linker conjugate is then attached to an antibody that specifically recognizes a protein expressed on the surface of cancer cells. The resulting ADC is administered and circulates in the bloodstream. Upon binding to the target cancer cell, the ADC is internalized, and the drug is released, leading to cell death. The bioorthogonal nature of the tetrazine ligation can be employed in pre-targeting strategies, where the antibody is administered first, followed by a smaller, tetrazine-bearing drug molecule that can rapidly find and react with the antibody at the tumor site.
In Vivo Imaging
The high reaction rate and selectivity of the tetrazine-TCO ligation make it ideal for in vivo imaging applications. vectorlabs.com For instance, a biomolecule of interest can be metabolically labeled with a TCO-containing reporter. A methyltetrazine-PEG linker, functionalized with an imaging agent (e.g., a fluorescent dye or a PET imaging isotope) at the carboxylic acid terminus, can then be administered. The tetrazine will specifically react with the TCO-labeled biomolecule, allowing for its visualization within a living organism. The PEG spacer in this context helps to improve the pharmacokinetic properties of the imaging probe.
Protein Labeling and Proteomics
This compound and similar linkers are valuable tools for protein labeling and proteomics research. The carboxylic acid can be used to attach the linker to a specific amino acid residue on a protein of interest. This protein can then be introduced into a complex biological sample, such as a cell lysate or even a live cell. A probe molecule (e.g., biotin (B1667282) for affinity purification or a fluorescent tag for visualization) bearing a TCO group can then be added, which will selectively react with the tetrazine-labeled protein. This allows for the specific isolation, identification, and visualization of the target protein from a complex mixture.
This compound is a well-designed chemical tool that leverages the power of bioorthogonal chemistry for advanced bioconjugation. Its multimodal architecture, featuring a stable and reactive methyltetrazine group, a biocompatible PEG8 spacer, and a versatile carboxylic acid handle, makes it a valuable reagent for a wide range of applications in chemical biology, drug delivery, and diagnostics. As our understanding of biological processes becomes more nuanced, the demand for such precise and efficient chemical tools will undoubtedly continue to grow, further solidifying the importance of compounds like this compound in contemporary scientific research.
Properties
Molecular Formula |
C30H47N5O11 |
|---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H47N5O11/c1-25-32-34-30(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-29(37)38/h2-5H,6-24H2,1H3,(H,31,36)(H,37,38) |
InChI Key |
XAWYQOMAFPUWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Mechanistic and Kinetic Aspects of Tetrazine Ligation Inverse Electron Demand Diels Alder Reaction
Fundamental Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The tetrazine ligation is a type of [4+2] cycloaddition, but it operates under an "inverse" electronic demand compared to the classic Diels-Alder reaction. nih.govnih.gov In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the IEDDA reaction involving tetrazines, this is reversed: the 1,2,4,5-tetrazine (B1199680) acts as an electron-deficient diene that reacts with an electron-rich dienophile, such as an alkene or alkyne. nih.govresearchgate.net
This reactivity is explained by Frontier Molecular Orbital (FMO) theory. nih.gov The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). nih.govnih.gov A smaller energy gap leads to a faster reaction. Tetrazines are electron-poor and thus have a low-energy LUMO. When paired with an electron-rich dienophile, which has a high-energy HOMO, the energy gap is minimized, facilitating a rapid cycloaddition. nih.govnih.gov
The mechanism proceeds in two main steps:
A [4+2] cycloaddition between the tetrazine and the dienophile to form a highly unstable bicyclic intermediate. rsc.orgresearchgate.net
A subsequent retro-Diels-Alder reaction that rapidly eliminates a molecule of dinitrogen gas (N₂), irreversibly driving the reaction forward to form a stable dihydropyridazine (B8628806) product. nih.govnih.gov This product may further oxidize to a pyridazine. nih.gov
Reaction Kinetics and Enhanced Reactivity of Tetrazine Conjugations
The kinetics of tetrazine ligations are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹. rsc.org This extraordinary reactivity can be precisely tuned by modifying the electronic properties of both the tetrazine and its dienophile partner.
For the tetrazine component, such as the methyltetrazine in Methyltetrazine-amino-PEG8-CH2CH2COOH, the substituents on the aromatic ring play a critical role.
Electron-withdrawing groups (EWGs) attached to the tetrazine ring lower its LUMO energy, which decreases the HOMO-LUMO gap and significantly accelerates the reaction rate. rsc.orgnih.govnih.gov For example, tetrazines bearing pyridyl or pyrimidinyl substituents exhibit enhanced reactivity. chemrxiv.orgenamine.net
Electron-donating groups (EDGs) have the opposite effect, raising the LUMO energy and slowing the reaction. rsc.orgnih.gov
This principle allows for the rational design of tetrazine probes with reaction rates tailored for specific applications. However, a crucial consideration is the trade-off between reactivity and stability; highly reactive tetrazines with strong EWGs can be less stable in aqueous media. nih.govacs.org
The following table illustrates the impact of different substituents on the reaction kinetics of tetrazines with the strained dienophile trans-cyclooctene (B1233481) (TCO).
| Tetrazine Substituent | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3,6-di-(2-pyridyl) | trans-cyclooctene (TCO) | ~2000 | nih.gov |
| 3-phenyl-6-(1,2,4-triazin-3-yl) | TCO | 14,000 | nih.gov |
| 3-methyl-6-phenyl | TCO | 3.3 | nih.gov |
| 3,6-diphenyl | TCO | 0.25 | nih.gov |
| Hydrogen-substituted | TCO | up to 30,000 | nih.gov |
Chemoselectivity and Orthogonality of Tetrazine Ligation within Diverse Chemical Systems
A defining feature of the tetrazine IEDDA reaction is its exceptional chemoselectivity. rsc.org This means the tetrazine will react selectively with its intended dienophile partner, even in the presence of a vast excess of other functional groups typically found in biological systems, such as amines, thiols, and carboxylic acids. acs.org This high degree of selectivity is why the reaction is termed "bioorthogonal"—it operates within living systems without interfering with native biochemical processes. researchgate.netacs.org
Furthermore, tetrazine ligation is orthogonal to many other "click" chemistry reactions. acs.org Orthogonality refers to the ability of two or more distinct chemical reactions to proceed in the same vessel simultaneously, without cross-reacting with each other's reagents. frontiersin.org For instance, the tetrazine-TCO ligation can be performed alongside the popular copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This allows for the simultaneous, independent labeling of multiple distinct targets within the same system. acs.org For example, researchers have demonstrated dual-labeling of proteins by using a hydroxyl-substituted tetrazine that is selective toward vinylboronic acids (VBAs) in combination with a standard tetrazine that reacts with a strained alkene like norbornene. acs.orgacs.org
Role of Strained Dienophiles (e.g., trans-Cyclooctenes, Norbornenes, Cyclopropenes) in Reaction Efficacy
While the electronics of the dienophile are important, its geometric strain is the most dominant factor in accelerating the IEDDA reaction. rsc.orgrsc.org Strained dienophiles, particularly cyclic alkenes like trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, are the most potent reaction partners for tetrazines. researchgate.net
The high reactivity of these molecules stems from the ring strain, which raises the energy of the dienophile's HOMO. rsc.org This elevation significantly reduces the HOMO-LUMO energy gap between the dienophile and the tetrazine, leading to a dramatic increase in the reaction rate. rsc.org The relief of this ring strain provides a powerful thermodynamic driving force for the cycloaddition. The effect is so pronounced that TCO reacts with some tetrazines seven orders of magnitude faster than its unstrained cis-cyclooctene counterpart. nih.gov
The degree of strain directly correlates with reactivity, leading to a predictable hierarchy among common dienophiles.
| Dienophile | Key Feature | Relative Reactivity | Reference |
|---|---|---|---|
| trans-Cyclooctene (TCO) | High ring strain | Extremely High (k₂ up to 10⁶ M⁻¹s⁻¹) | rsc.orgresearchgate.net |
| Norbornene | Moderate ring strain | High (significantly faster than unstrained alkenes) | nih.govresearchgate.net |
| Cyclopropene | Very high ring strain | Very High (generally more reactive than norbornene) | rsc.orgresearchgate.net |
| Cyclobutene | Moderate ring strain | Moderate | rsc.org |
| cis-Cyclooctene | Minimal strain | Very Low (baseline reactivity) | nih.gov |
Applications of Methyltetrazine Amino Peg8 Ch2ch2cooh in Advanced Research Methodologies
Site-Specific Bioconjugation of Biomolecules
The ability to selectively label and modify biomolecules is fundamental to understanding their function in complex biological systems. Methyltetrazine-amino-PEG8-CH2CH2COOH, through its participation in bioorthogonal chemistry, provides a powerful mechanism for achieving such specificity. The core of this capability lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of click chemistry where the methyltetrazine moiety reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group. This reaction is exceptionally fast and proceeds efficiently under physiological conditions, making it ideal for use in living systems without interfering with native biological processes. nih.gov
The carboxylic acid terminus of the molecule allows for its initial conjugation to a biomolecule of interest, typically through the formation of a stable amide bond with primary amines present on the target. The PEG8 spacer enhances the water solubility of the entire construct and provides spatial separation between the biomolecule and the methyltetrazine group, which can help to preserve the biological activity of the labeled molecule.
Protein and Peptide Labeling and Modification
Site-specific modification of proteins and peptides is crucial for elucidating their roles in cellular pathways, for developing new therapeutic agents, and for creating novel biomaterials. frontiersin.org The use of this compound and its derivatives facilitates the precise attachment of various functional groups to proteins and peptides.
One common strategy involves the genetic encoding of an unnatural amino acid containing a TCO group at a specific site within a protein. nih.gov Subsequently, the protein can be treated with this compound that has been pre-functionalized with a probe of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug molecule). The rapid and specific reaction between the methyltetrazine and the TCO group ensures that the probe is attached only at the desired location. This approach has been instrumental in studies of protein localization, interaction, and dynamics.
In peptide chemistry, linkers such as this compound are valuable for creating well-defined peptide conjugates. nih.gov The PEG linker can improve the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic radius and protecting them from proteolytic degradation.
| Biomolecule | Labeling Strategy | Purpose of Modification |
| Recombinant Protein | Genetic incorporation of TCO-lysine followed by reaction with a methyltetrazine-functionalized fluorescent dye. | To track the protein's localization and movement within living cells. |
| Therapeutic Peptide | Conjugation of the peptide to this compound, followed by reaction with a TCO-modified drug molecule. | To create a targeted drug delivery system with improved stability. |
| Enzyme | Site-specific modification near the active site with a methyltetrazine-linked photo-crosslinker. | To identify binding partners and substrates through photo-affinity labeling. |
Nucleic Acid Functionalization for Research Probes
The functionalization of nucleic acids, such as DNA and RNA oligonucleotides, is essential for their use as probes in a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarray analysis. mdpi.com this compound provides a versatile platform for the postsynthetic modification of oligonucleotides.
Typically, an amine-modified oligonucleotide is first synthesized, with the amine group positioned at a specific location (e.g., the 5' or 3' terminus, or on a modified internal base). This amine-modified nucleic acid can then be reacted with the carboxylic acid of this compound to form a stable amide linkage. The resulting methyltetrazine-functionalized oligonucleotide can then be conjugated to any TCO-containing molecule, such as a fluorophore, a quencher, or a biotin tag, via the IEDDA reaction. This modular approach allows for the straightforward creation of a wide range of custom nucleic acid probes. nih.govmdpi.com
The use of paired oligonucleotide probes, where two shorter probes are designed to hybridize to adjacent sequences on a target nucleic acid, can enhance the sensitivity of hybridization assays. nih.gov Functionalizing these probes with methyltetrazine allows for subsequent signal amplification strategies.
Glycan and Lipid Tagging in Cellular Studies
Understanding the roles of glycans and lipids in cellular processes has been advanced by the development of methods for their specific labeling and visualization. Metabolic labeling, in conjunction with bioorthogonal chemistry, is a powerful technique in this regard. chemrxiv.org In this approach, cells are fed with a modified monosaccharide or fatty acid that contains a bioorthogonal handle, such as a TCO group. This modified building block is then incorporated by the cell's metabolic machinery into its glycans or lipids.
Once the TCO-tagged biomolecules are present in the cellular environment, they can be specifically labeled with a methyltetrazine-functionalized probe. For example, a fluorescent dye attached to this compound can be used to visualize the location and dynamics of the tagged glycans or lipids in living cells. acs.orgresearchgate.net The high specificity of the methyltetrazine-TCO reaction ensures that only the metabolically labeled molecules are detected. nih.gov This strategy has been used to study glycan trafficking and to image the distribution of specific lipids in cellular membranes.
Development of Modular Chemical Reporters and Biological Probes
The concept of modularity is central to the design of modern chemical reporters and biological probes. frontiersin.org this compound is an excellent example of a modular building block that enables the rapid assembly of complex probes. Its heterobifunctional nature allows for the independent conjugation of a targeting moiety and a reporter group.
For instance, a small molecule inhibitor of a specific enzyme can be modified with a TCO group. Separately, a reporter molecule, such as a fluorophore or a biotin tag, can be attached to the methyltetrazine group of this compound. The two components can then be combined in a simple click reaction to generate the final probe. This modular approach allows researchers to easily swap out either the targeting group or the reporter group to create a library of probes for different applications. nih.gov
This strategy has been employed in activity-based protein profiling (ABPP), where a reactive group that covalently modifies the active site of an enzyme is linked to a reporter tag. The use of a methyltetrazine-PEG linker allows for the introduction of the reporter tag in a two-step process, which can be advantageous if the fully assembled probe is difficult to synthesize or has poor cell permeability.
Functionalization of Polymeric Materials and Surfaces
The ability to control the surface properties of materials is critical for a wide range of applications, from medical implants to diagnostic devices. This compound can be used to functionalize surfaces with biomolecules in a specific and controlled manner.
Surface Immobilization for Biosensing Platforms
Biosensors rely on the specific interaction between an immobilized biological recognition element (e.g., an antibody, enzyme, or nucleic acid) and a target analyte. nih.gov The performance of a biosensor is highly dependent on the method used to immobilize the bioreceptor on the sensor surface. mdpi.com An ideal immobilization strategy should maintain the biological activity of the bioreceptor and orient it correctly for optimal interaction with the analyte. nih.gov
This compound offers a powerful method for achieving controlled and oriented immobilization of biomolecules on biosensor surfaces, such as those used in surface plasmon resonance (SPR) or electrochemical biosensors. nih.govmdpi.com The process typically involves first modifying the biosensor surface with a TCO-containing self-assembled monolayer. In parallel, the bioreceptor of interest is conjugated to this compound. The TCO-functionalized surface is then exposed to the methyltetrazine-labeled bioreceptor, resulting in its covalent attachment to the surface via the IEDDA reaction.
The PEG8 spacer plays a crucial role in this application by extending the bioreceptor away from the surface, which can reduce steric hindrance and improve its accessibility to the target analyte. nih.gov This method of immobilization has been shown to enhance the sensitivity and specificity of biosensors.
| Biosensor Type | Immobilization Strategy | Analyte Detected |
| Surface Plasmon Resonance (SPR) | Gold surface modified with a TCO-terminated thiol, followed by immobilization of a methyltetrazine-labeled antibody. | A specific protein biomarker. |
| Electrochemical Immunosensor | Carbon electrode functionalized with TCO groups, followed by attachment of a methyltetrazine-conjugated enzyme. | A small molecule metabolite. |
| DNA Microarray | Glass slide with a TCO-silane coating, followed by spotting of methyltetrazine-functionalized oligonucleotide probes. | Complementary DNA or RNA sequences. |
Integration into Polymer Science and Self-Assembly Systems
The principles of bioorthogonal chemistry, particularly the tetrazine ligation, have been widely adopted in polymer and materials science for the creation of novel, functional materials. researchgate.net Reagents like this compound are instrumental in this field, primarily for the synthesis of hydrogels and the controlled assembly of polymeric structures.
Researchers utilize tetrazine-functionalized polymers, often based on a poly(ethylene glycol) backbone, to fabricate crosslinked networks. nih.govrsc.org In a typical hydrogel formation strategy, a multi-arm PEG functionalized with tetrazine groups is reacted with a polymer functionalized with a dienophile, such as norbornene or trans-cyclooctene (TCO). mdpi.comacs.org The rapid and highly specific IEDDA "click" reaction between the tetrazine and dienophile moieties forms stable covalent crosslinks, leading to gelation within minutes under physiological conditions. mdpi.comacs.org This method allows for the encapsulation of delicate biological materials due to its mild reaction conditions.
The self-assembly of tetrazine-containing molecules is another area of significant research. Studies have demonstrated the "controlled assembly" of molecules like poly(ethylene glycol) bis-tetrazine (PEG-bisTz) on surfaces. chinesechemsoc.orgchinesechemsoc.org By delivering minute, sub-femtoliter volumes of a PEG-bisTz solution onto a substrate, the rapid evaporation of the solvent forces the molecules to assemble into defined nanoscale structures. chinesechemsoc.orgchinesechemsoc.org This technique enables the 3D nanoprinting of functional materials with potential applications in nanoelectronics and tissue engineering. chinesechemsoc.org
Furthermore, the reaction products of tetrazine-norbornene ligations have been found to exhibit strong secondary interactions. These non-covalent interactions between the cycloaddition products can significantly enhance the mechanical properties of the resulting hydrogels, leading to materials with higher storage moduli and greater resistance to hydrolytic degradation compared to hydrogels formed via other click chemistry methods. researchgate.net
| Feature | Description | Research Application |
| Hydrogel Formation | Covalent cross-linking of multi-arm PEG-tetrazine with dienophile-functionalized polymers (e.g., PLG-Norb). mdpi.com | Creation of injectable, in situ-forming hydrogels for 3D cell culture and localized drug delivery research. mdpi.comacs.org |
| Controlled Assembly | Forced assembly of PEG-tetrazine molecules on a substrate via rapid solvent evaporation from sub-femtoliter droplets. chinesechemsoc.orgchinesechemsoc.org | 3D nanoprinting of functional materials for nanoelectronics and nanophotonics. chinesechemsoc.org |
| Interfacial Polymerization | Reaction between a hydrophobic TCO crosslinker in an oil phase and a hydrophilic PEG-tetrazine macromer in an aqueous phase. acs.orgnih.gov | Synthesis of hydrogel microfibers that mimic the extracellular matrix for tissue engineering applications. acs.orgnih.gov |
| Secondary Interactions | Non-covalent interactions between tetrazine-norbornene cycloaddition products. researchgate.net | Enhancement of hydrogel mechanical strength and stability without altering the covalent network. researchgate.net |
Synthesis of Advanced Constructs for Targeted Delivery Research (excluding clinical aspects)
This compound is a key building block for synthesizing advanced molecular constructs for targeted delivery research. Its heterobifunctional nature allows for the precise assembly of multi-component systems, such as antibody-drug conjugates (ADCs) or targeted nanoparticles, in a modular fashion.
The synthesis strategy typically involves two main stages. First, the terminal carboxylic acid of the linker is activated (e.g., using EDC or as an NHS ester) and reacted with a primary amine on a targeting ligand, such as a monoclonal antibody, peptide, or small molecule. This step covalently attaches the linker to the component responsible for directing the construct to a specific biological location. The hydrophilic PEG8 spacer helps to maintain the solubility and favorable pharmacokinetic properties of the resulting conjugate.
Second, the methyltetrazine group remains available for a subsequent, highly selective bioorthogonal reaction. This "click" functionality is reserved for coupling with a payload molecule that has been separately modified with a reactive partner, most commonly a trans-cyclooctene (TCO) derivative. This payload can be an imaging agent for diagnostic research or a cytotoxic molecule for fundamental ADC studies.
A prominent application of this methodology is in pre-targeting strategies. In this approach, the tetrazine-modified targeting molecule is administered first, allowing it to accumulate at the target site and clear from non-target tissues. Subsequently, a smaller, TCO-modified payload is administered. It rapidly finds and reacts with the pre-localized tetrazine construct via the IEDDA ligation, concentrating the payload at the desired location while minimizing systemic exposure. This approach leverages the extremely fast reaction kinetics of the tetrazine-TCO ligation to achieve specific labeling in complex environments.
"Click-to-Release" Mechanisms for Controlled Activation in Research Systems
The tetrazine-TCO reaction can be engineered not only for ligation but also for the controlled release of a molecule, a process termed "click-to-release". nih.govacs.org This mechanism is central to creating research tools where a molecule's activity is "caged" or masked until a specific trigger is introduced. This compound can be incorporated into such systems, where the tetrazine moiety acts as the trigger-responsive element.
The click-to-release strategy relies on a specific arrangement where the molecule to be released is linked through a carbamate, ether, or ester bond to a TCO derivative that contains an allylic substituent. nih.govacs.org The general mechanism proceeds as follows:
IEDDA Cycloaddition: The tetrazine (e.g., the methyltetrazine group on the linker) reacts with the TCO derivative in the characteristic rapid and selective [4+2] cycloaddition.
Intermediate Formation: This reaction forms an unstable dihydropyridazine (B8628806) intermediate.
Tautomerization & Elimination: The dihydropyridazine intermediate undergoes tautomerization, which repositions electrons within the molecule. This is followed by a spontaneous 1,4-elimination reaction.
Release: The elimination cascade cleaves the carbamate, ether, or ester bond, releasing the desired molecule (e.g., an amine, phenol, or carboxylic acid), along with inert byproducts such as nitrogen gas (N₂) and carbon dioxide (CO₂). nih.govacs.org
This entire process is triggered solely by the presence of the tetrazine-containing molecule, requiring no external catalysts or harsh conditions, making it highly bioorthogonal. The release kinetics can be influenced by several factors, including the specific structures of the tetrazine and TCO reactants and the pH of the environment. For instance, studies have shown that release rates can be accelerated at a mildly acidic pH. This controlled activation allows researchers to release a specific compound at a desired time and location within a research system, for example, within a specific organelle like the lysosome, enabling precise studies of molecular function.
| Factor | Influence on "Click-to-Release" | Mechanism |
| Tetrazine Substituents | Affects the rate of the initial IEDDA reaction and subsequent release efficiency. Methyltetrazine is commonly used for its balance of stability and reactivity. | Electron-donating or -withdrawing groups on the tetrazine ring alter the HOMO/LUMO energy levels, modulating cycloaddition kinetics. |
| TCO Isomer | The axial isomer of TCO reacts significantly faster in the IEDDA step than the equatorial isomer. | Stereoelectronic effects in the transition state of the Diels-Alder reaction favor the axial conformation. |
| pH | Mildly acidic conditions (e.g., pH ≤ 6) can accelerate the release of the payload after the initial click reaction. | Affects the rate of the post-click tautomerization of the dihydropyridazine intermediate, which is essential for the final elimination step. |
| Linkage Type | The nature of the cleavable bond (e.g., carbamate, ether, ester) determines the type of functional group that can be released. nih.govacs.org | The 1,4-elimination cascade is versatile and can be adapted to cleave various types of chemical bonds attached to the TCO scaffold. |
Integration of Methyltetrazine Amino Peg8 Ch2ch2cooh in Imaging Probe Design and Detection Systems
Design Principles for Fluorogenic Tetrazine Probes
Fluorogenic probes are designed to be "dark" or minimally fluorescent until they react with a specific target, at which point their fluorescence is "turned on." This mechanism is highly advantageous for cellular imaging as it minimizes background noise and can eliminate the need for washing steps to remove unreacted probes. mdpi.comnih.gov The tetrazine moiety in probes like those derived from Methyltetrazine-amino-PEG8-CH2CH2COOH is not only a bioorthogonal reactant but also an effective fluorescence quencher. mdpi.comresearchgate.net
The design of these probes hinges on several key principles. A crucial aspect is the mechanism of fluorescence quenching. Two primary mechanisms are photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). nih.govnih.gov The close proximity of the tetrazine to the fluorophore, often facilitated by a spacer like the PEG8 chain, is critical for efficient quenching. researchgate.net Upon the IEDDA reaction, the tetrazine is converted to a dihydropyridazine (B8628806), which disrupts the quenching mechanism and restores the fluorophore's emission. nih.gov
The choice of fluorophore is also a critical design consideration, with a wide spectral range from visible to near-infrared (NIR) being accessible. researchgate.net The fluorescence enhancement, or turn-on ratio, is a key metric of a fluorogenic probe's performance. Research has demonstrated that this ratio can be substantial, with some probes exhibiting enhancements of over 100-fold. nih.gov For instance, a BODIPY-conjugated tetrazine probe showed a remarkable 1600-fold increase in fluorescence after reacting with TCO. nih.gov More recent developments with difluoroboronated tetrazine (Tz-BF) probes have reported fluorescence enhancements of up to 582-fold. nih.gov
Table 1: Photophysical Properties of Selected Fluorogenic Tetrazine Probes
| Probe | Initial Quantum Yield (Φ) | Final Quantum Yield (Φ) | Fluorescence Enhancement |
| Tetrazine-BODIPY FL | 0.004 | 0.58 | 157.0 |
| Tetrazine-Oregon Green 488 | 0.04 | 0.82 | 18.5 |
| Tetrazine-BODIPY TMR-X | 0.02 | 0.40 | 20.6 |
| Tz-BF1 with Norbornene | - | - | 320-fold |
| Tz-BF1 with TCO | - | - | 400-fold |
| BODIPY-conjugated tetrazine with TCO | - | - | 1600-fold |
Data sourced from multiple research findings. nih.govnih.govnih.gov
Applications in Pretargeting Strategies for Molecular Imaging Research
Pretargeting is an advanced imaging strategy that decouples the targeting of a specific biological molecule, often with a slow-clearing antibody, from the delivery of the imaging agent. nih.govplos.org This two-step approach significantly improves the target-to-background ratio and allows for the use of short-lived radionuclides in positron emission tomography (PET) imaging. researchgate.netchemrxiv.org The fast and bioorthogonal reaction between tetrazine and TCO is central to this strategy. nih.gov
In a typical pretargeting setup, a TCO-modified antibody is first administered and allowed to accumulate at the target site while clearing from circulation. Subsequently, a radiolabeled tetrazine probe, which can be derived from this compound, is injected. This probe rapidly finds and reacts with the TCO-tagged antibody at the target, leading to a localized imaging signal. researchgate.net
Recent studies have demonstrated the effectiveness of this approach using various radiolabeled tetrazines. For instance, a head-to-head comparison of five different ¹⁸F-labeled tetrazines in a preclinical model showed significant differences in their in vivo performance, highlighting the importance of the probe's structure on tumor accumulation and clearance. nih.gov Another study compared the performance of [⁶⁴Cu]Cu-NOTA-PEG₇-H-Tz and [¹¹¹In]In-DOTA-PEG₁₁-BisPy-Tz, revealing that while the tumor uptake of the ⁶⁴Cu-labeled probe was lower, it cleared more rapidly, resulting in higher tumor-to-blood and tumor-to-muscle ratios. nih.gov
Table 2: In Vivo Performance of Pretargeted Imaging Agents in LS174T Xenografts
| Imaging Agent | Time p.i. (h) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| [⁶⁴Cu]Cu-NOTA-PEG₇-H-Tz | 2 | 3.2 ± 0.3 | 6.4 | - |
| [⁶⁴Cu]Cu-NOTA-PEG₇-H-Tz | 22 | 7.7 ± 0.2 | 19.3 | - |
| [¹⁸F]Tetrazine 2 | 3 | 1.2 | >10 | >2.5 |
| [¹⁸F]Tetrazine 4 | 3 | 1.8 | ~7.5 | ~1.5 |
Data compiled from studies on pretargeted PET imaging. nih.govnih.gov
Development of Enzyme-Activated and Environmentally Responsive Probes
Building on the foundational principles of fluorogenic probes, researchers are developing more sophisticated systems that respond to specific biological cues, such as enzymatic activity or changes in the local microenvironment. chemrxiv.org These "smart" probes offer an additional layer of specificity for imaging and diagnostics.
Enzyme-activated probes are designed with a caging group that masks the tetrazine's reactivity. This caging group is a substrate for a specific enzyme that is often overexpressed in diseased tissues. Upon enzymatic cleavage, the tetrazine is uncaged and can then participate in the bioorthogonal reaction, leading to a localized signal. chemrxiv.org This approach holds promise for cell-type-specific bioconjugation and targeted drug delivery.
Environmentally responsive probes, on the other hand, are designed to change their fluorescence properties in response to changes in their surroundings, such as polarity or pH. nih.gov For example, certain fluorogenic dyes exhibit a significant increase in fluorescence intensity when moving from an aqueous environment to a less polar one, such as the hydrophobic pockets of proteins. nih.gov This solvatochromic behavior can be exploited to design probes that report on protein binding or changes in cellular microenvironments.
Table 3: Fluorescence Response of Environmentally Sensitive Probes in Different Solvents
| Probe | Solvent | Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. PBS |
| F447-0266 | PBS | 433 | 1.0 |
| F447-0266 | Acetonitrile | 3,735 | 8.6 |
| Y021-1044 | PBS | 1,220 | 1.0 |
| Y021-1044 | DMSO | 5,268 | 4.3 |
Data adapted from studies on environmentally responsive fluorogenic dyes. nih.gov
Furthermore, probes that are sensitive to hypoxia (low oxygen levels), a common feature of solid tumors, are also under development. nih.gov These probes are activated under reductive conditions, leading to the release of a fluorescent reporter. nih.gov The integration of such responsive elements into the design of tetrazine-based probes, potentially utilizing the versatile this compound scaffold, could lead to highly specific and informative imaging tools for cancer research and other biomedical applications.
Comparative Analysis of Methyltetrazine Amino Peg8 Ch2ch2cooh with Other Bioorthogonal Systems
Comparison of Reaction Kinetics: Tetrazine Ligation vs. Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The efficacy of bioorthogonal reactions is fundamentally linked to their reaction kinetics, with faster rates being highly desirable for applications involving low concentrations of biomolecules or the need for rapid labeling. The inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as tetrazine ligation, is renowned for its exceptionally fast kinetics, often orders of magnitude faster than other click chemistry reactions. rsc.orgnih.gov This reaction occurs between an electron-poor tetrazine, such as a derivative of Methyltetrazine, and a strained, electron-rich dienophile like trans-cyclooctene (B1233481) (TCO) or norbornene. rsc.org The rates of iEDDA reactions are among the fastest known in click chemistry, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. nih.govacs.org The kinetics can be fine-tuned by modifying the functional groups on the tetrazine ring; electron-withdrawing groups can increase reaction rates more than 20-fold compared to electron-donating groups. acs.org
In contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically exhibits second-order rate constants in the range of 10¹ to 10² M⁻¹s⁻¹. nih.gov While slower than tetrazine ligation, CuAAC is still considered a highly efficient reaction and is valued for its use of small, synthetically accessible azide (B81097) and terminal alkyne functional groups. nih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to address the cytotoxicity concerns of the copper catalyst used in CuAAC, making it more suitable for in vivo applications. nih.govnih.gov SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react with azides without a catalyst. nih.govacs.org However, this advantage comes at the cost of reaction speed. SPAAC reactions are generally slower than CuAAC, with rate constants often in the range of 10⁻² to 1 M⁻¹s⁻¹, which is approximately 100-fold slower than CuAAC. nih.govacs.orgnih.gov
| Bioorthogonal Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
|---|---|---|
| Tetrazine Ligation (iEDDA) | 1 to 10⁶ | Extremely fast kinetics, tunable by modifying tetrazine substituents. acs.org |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10¹ to 10² | Rapid kinetics, requires a copper catalyst. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻² to 1 | Catalyst-free but generally slower than CuAAC. nih.gov |
Orthogonality and Biocompatibility Profiles of Different Click Chemistries
A key requirement for any bioorthogonal reaction is that it must proceed with high selectivity and without interfering with native biological processes. researchgate.net
Tetrazine Ligation : This reaction demonstrates exceptional orthogonality. The tetrazine and strained alkene functional groups are generally absent in biological systems, which minimizes the potential for cross-reactivity with endogenous molecules. rsc.org The reaction is highly selective for its intended partner. rsc.org Being catalyst-free, tetrazine ligation avoids the cellular toxicity associated with heavy metals, making it highly biocompatible and suitable for in vivo studies. researchgate.netbiochempeg.com
CuAAC : The azide and alkyne groups used in CuAAC are also highly orthogonal to biological functional groups. interchim.fr The primary drawback of CuAAC in the context of living systems is its reliance on a copper(I) catalyst, which can be toxic to cells, primarily through the generation of reactive oxygen species (ROS). sciencedaily.comrsc.org While the development of ligands that chelate the copper ion has helped to mitigate this toxicity, biocompatibility remains a significant concern, often limiting CuAAC applications to in vitro or ex vivo settings. sciencedaily.comnih.gov
SPAAC : Developed specifically to circumvent the toxicity of CuAAC, SPAAC is a catalyst-free reaction and is therefore considered highly biocompatible. rsc.orgnih.gov Like CuAAC, the azide and the strained alkyne partners are abiological, ensuring high orthogonality. nih.gov However, the bulky and hydrophobic nature of the cyclooctyne (B158145) reagents can sometimes pose challenges, potentially leading to steric hindrance or impeding cellular penetration. nih.govacs.org
| Reaction | Orthogonality | Biocompatibility |
|---|---|---|
| Tetrazine Ligation | Excellent; reactive partners are abiological. rsc.org | Excellent; catalyst-free. biochempeg.com |
| CuAAC | Excellent; reactive partners are abiological. interchim.fr | Limited by Cu(I) catalyst toxicity. rsc.orgnih.gov |
| SPAAC | Excellent; reactive partners are abiological. nih.gov | Excellent; catalyst-free. rsc.orgnih.gov |
Advantages and Limitations in Specific Research Contexts
The choice between tetrazine ligation, CuAAC, and SPAAC often depends on the specific requirements of the research application.
Tetrazine Ligation : The unparalleled speed of tetrazine ligation makes it the ideal choice for applications requiring rapid labeling, especially at low reactant concentrations, which is common in living systems. interchim.frresearchgate.net It is exceptionally well-suited for in vivo imaging, including pretargeted nuclear imaging, where the fast kinetics allow for high target-to-background signal ratios. researchgate.net The main limitation can be the stability of some tetrazine derivatives, although more stable versions, such as 6-methyl-tetrazines, have been developed to address this. interchim.fr
CuAAC : The primary advantage of CuAAC lies in its rapid kinetics and the small size of the azide and alkyne handles, which are less likely to perturb the function of the biomolecule to which they are attached. nih.govacs.org These features make it a powerful tool for in vitro applications such as labeling proteins in complex cell lysates for proteomics or for high-sensitivity protein labeling where biocompatibility is not the primary concern. nih.govacs.org Its use in living organisms, however, is severely restricted by the cytotoxicity of the copper catalyst. rsc.orgnih.gov
Future Directions and Emerging Research Opportunities for Tetrazine Pegylated Linkers
Innovations in Synthetic Methodologies for Enhanced Reactivity and Selectivity
The performance of tetrazine-based bioorthogonal reactions is critically dependent on the intrinsic reactivity and stability of the tetrazine core. Recent synthetic innovations have focused on modulating these properties to suit a wider range of applications. nih.gov
One key strategy involves the introduction of electron-withdrawing or electron-donating groups to the tetrazine ring. Electron-withdrawing groups can significantly increase the rate of the inverse electron-demand Diels-Alder (iEDDA) reaction with dienophiles. nih.gov For instance, computational studies have been employed to screen various tetrazine derivatives to identify structural elements that enhance the reactivity ratio with strained alkenes versus stability against nucleophiles. rsc.org This has led to the identification of sulfone- and sulfoxide-substituted tetrazines as having improved reactivity profiles due to favorable secondary orbital interactions. rsc.org
Furthermore, advancements in synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and C-H activation, are enabling the creation of more diverse and complex tetrazine structures. nih.gov A Lewis acid-promoted, one-pot method has been developed for generating a variety of symmetric and asymmetric alkyl tetrazines with functional substituents in good yields. nih.gov These new methodologies are not only expanding the chemical space of tetrazine linkers but also providing more affordable and efficient routes to these valuable reagents. nih.gov
The table below summarizes key synthetic strategies and their impact on tetrazine linker properties.
| Synthetic Strategy | Key Feature | Impact on Properties |
| Substitution with Electron-Withdrawing Groups | Lowers the LUMO energy of the tetrazine. | Increases the rate of the iEDDA reaction. nih.gov |
| Computational Screening | Identifies optimal substituents for reactivity and stability. | Design of new tetrazines with improved reactivity/stability profiles. rsc.org |
| Advanced Catalytic Methods | Enables synthesis of diverse and complex tetrazines. | Expands the available toolkit of bioorthogonal reagents. nih.gov |
| One-Pot Synthesis | Simplifies the production of functionalized tetrazines. | Improves accessibility and reduces cost. nih.gov |
Exploration of Novel Dienophile Partners and Reaction Variants
The versatility of tetrazine ligation is greatly enhanced by the development of new dienophile partners and reaction schemes. While trans-cyclooctene (B1233481) (TCO) remains a widely used dienophile due to its high reactivity, researchers are actively exploring other options to expand the bioorthogonal toolkit. broadpharm.combroadpharm.com
Methylcyclopropene has been identified as a stable and reactive dienophile that is small enough to serve as a metabolic reporter group with minimal steric hindrance. nih.govacs.org Norbornadiene derivatives have also been utilized in tetrazine-mediated transfer (TMT) reactions, which involve a ligation followed by a retro-Diels-Alder process to generate non-ligating products. nih.govacs.orgnih.gov This approach has been successfully applied in nucleic acid-templated chemistry for the detection of oncogenic microRNA. nih.govacs.orgnih.gov
Beyond traditional cycloadditions, novel reaction variants are emerging. For example, a "click to release" strategy has been developed where a tetrazine reaction with a vinyl ether cages a near-infrared fluorophore, uncaging it upon reaction to restore fluorescence. nih.govacs.org Additionally, isonitriles have been investigated as unique dienophiles that can react with sterically hindered tetrazines, enabling orthogonal labeling in the presence of strained alkenes. escholarship.org This has opened the door for multiplexed labeling of different biomolecules simultaneously. escholarship.org
The following table highlights some of the novel dienophiles and their applications.
| Dienophile | Reaction Type | Key Application |
| Methylcyclopropene | iEDDA | Metabolic labeling and reporting. nih.govacs.org |
| Norbornadiene | Tetrazine-Mediated Transfer (TMT) | Signal amplification in nucleic acid detection. nih.govacs.orgnih.gov |
| Vinyl Ether | Click to Release | Fluorogenic detection of target mRNA. nih.govacs.org |
| Isonitrile | iEDDA | Orthogonal, multiplexed protein labeling. escholarship.org |
Integration into Advanced In Vitro and Ex Vivo Biological Systems
The unique properties of tetrazine-PEGylated linkers make them ideal for application in complex biological environments. Their ability to facilitate rapid and specific covalent bond formation under physiological conditions has been leveraged for a variety of in vitro and ex vivo studies.
In the realm of bioimaging, these linkers are used to conjugate imaging agents to biomolecules, allowing for the visualization of cellular processes. For instance, fluorogenic tetrazine probes that "turn on" their fluorescence upon reaction have enabled no-wash imaging in living cells. nih.govacs.orgnih.gov This has been particularly useful for tracking the real-time dynamics of molecules within their native environment.
Tetrazine linkers also play a crucial role in surface functionalization for the development of biosensors and diagnostic devices. By attaching specific biomolecules to surfaces like nanoparticles or microarrays, researchers can create platforms with enhanced specificity and sensitivity. Furthermore, tetrazine chemistry has been applied to the post-synthetic modification of metal-organic frameworks (MOFs), enabling the creation of diverse pore environments for various applications. nih.govrsc.orgnih.gov
The table below provides an overview of applications in advanced biological systems.
| Application Area | Specific Use | Outcome |
| Bioimaging | Conjugation of fluorogenic probes to biomolecules. | Real-time, no-wash imaging of cellular events. nih.govacs.orgnih.gov |
| Biosensors | Surface functionalization of nanoparticles and microarrays. | Enhanced sensitivity and specificity of diagnostic platforms. |
| Materials Science | Post-synthetic modification of metal-organic frameworks (MOFs). | Creation of functionalized materials with tailored properties. nih.govrsc.orgnih.gov |
| Protein Labeling | Attachment of tags and probes to proteins. | Elucidation of protein interactions, localization, and function. |
Development of Smart Linkers with Tunable Reactivity
A significant area of emerging research is the development of "smart" tetrazine linkers whose reactivity can be controlled by external stimuli. This adds a layer of temporal and spatial control to bioorthogonal reactions, allowing for more precise manipulation of biological systems.
One approach involves the use of electrochemistry to control tetrazine ligation. By attaching tetrazines to microelectrodes, their reactivity can be modulated by changing the redox state of the reactants. nih.gov This has been used to achieve site-selective modification of electrode surfaces with redox probes and enzymes. nih.gov
Another strategy involves the design of self-immolative linkers that release a cargo molecule upon reaction with a tetrazine. strath.ac.uk For example, a system has been developed where a tetrazine triggers the decaging of a phenol, leading to the release of the anticancer drug Doxorubicin. strath.ac.uk This approach has been extended to create nanoparticles that release their cytotoxic payload only in the presence of a tetrazine trigger, demonstrating controlled drug delivery in a cellular context. strath.ac.uk
The following table summarizes different approaches to tunable reactivity.
| Control Mechanism | Description | Potential Application |
| Electrochemical Control | Modulating the redox state of the tetrazine to switch reactivity on or off. nih.gov | Site-specific surface modification and biosensing. nih.gov |
| Self-Immolative Linkers | Tetrazine-triggered cleavage of a linker to release a cargo molecule. strath.ac.uk | Targeted drug delivery and controlled release of therapeutics. strath.ac.uk |
Synergistic Applications with Other Orthogonal Chemistries
The true power of bioorthogonal chemistry is realized when multiple, mutually orthogonal reactions can be performed simultaneously in the same biological system. This allows for the independent labeling and tracking of different molecular species, providing a more comprehensive picture of complex biological processes.
The tetrazine ligation has been shown to be orthogonal to several other widely used bioorthogonal reactions, including the copper-catalyzed and strain-promoted azide-alkyne cycloadditions. nih.gov This orthogonality enables the simultaneous imaging of two different biomolecules in a cellular setting. illinois.edu
Furthermore, the development of sterically encumbered tetrazines that react selectively with isonitriles in the presence of strained alkenes has expanded the possibilities for multiplexed labeling. escholarship.org This has enabled the triple-orthogonal labeling of proteins, demonstrating the potential for highly complex, multi-component biological studies. escholarship.org As the toolkit of orthogonal reactions continues to grow, the potential for synergistic applications will undoubtedly lead to new discoveries in chemical biology.
Q & A
Basic Research Questions
Q. What is the structural composition of Methyltetrazine-amino-PEG8-CH2CH2COOH, and how do its components influence its functionality?
- Answer : The compound comprises three key elements:
- Methyltetrazine : A heterocyclic aromatic ring with four nitrogen atoms, enabling rapid bioorthogonal "click" reactions with trans-cyclooctene (TCO) derivatives .
- PEG8 spacer : An 8-unit polyethylene glycol chain that enhances water solubility, reduces nonspecific interactions, and provides steric flexibility for conjugation .
- CH2CH2COOH terminus : A carboxylic acid group for covalent coupling to amine-containing biomolecules (e.g., proteins, antibodies) via carbodiimide chemistry (e.g., EDC/NHS) .
Q. What are the primary applications of this compound in biological research?
- Answer : Key uses include:
- Bioorthogonal labeling : Tetrazine-TCO reactions enable live-cell imaging, protein tracking, and pretargeted radioimmunotherapy .
- Drug delivery : PEG8 enhances biocompatibility and prolongs circulation time for conjugates .
- Surface functionalization : The carboxylic acid allows immobilization on amine-coated substrates for biosensor development .
Advanced Research Questions
Q. How can reaction efficiency be optimized for conjugating this compound with TCO-modified biomolecules?
- Answer : Critical parameters include:
- Temperature : Reactions proceed fastest at 25–37°C but may require lower temperatures (4°C) for heat-sensitive biomolecules .
- Solvent : Use aqueous buffers (e.g., PBS) with 10–20% DMSO to enhance tetrazine solubility without denaturing proteins .
- Stoichiometry : A 1:1.5 molar ratio (tetrazine:TCO) balances efficiency and cost. Monitor progress via UV-Vis (tetrazine absorbance at ~520 nm) .
Q. What strategies mitigate PEG8 chain aggregation or phase separation in aqueous solutions during in vivo studies?
- Answer :
- Buffer optimization : Use 10 mM HEPES (pH 7.4) with 150 mM NaCl to mimic physiological conditions and stabilize PEG conformation .
- Lyophilization aids : Co-lyophilize with trehalose (1:1 w/w) to prevent PEG aggregation upon reconstitution .
- Characterization : Employ dynamic light scattering (DLS) to monitor hydrodynamic radius and confirm monodisperse distribution .
Q. How do variations in PEG chain length (e.g., PEG4 vs. PEG8) impact the pharmacokinetics of tetrazine conjugates?
- Answer :
- Longer PEG chains (e.g., PEG8): Increase hydrodynamic radius, prolonging blood circulation time but potentially reducing tumor penetration .
- Shorter PEG chains (e.g., PEG4): Enhance tissue permeability at the cost of faster renal clearance.
- Experimental Validation : Compare biodistribution in murine models using -labeled conjugates and PET imaging .
Data Analysis & Experimental Design
Q. How should researchers address batch-to-batch variability in conjugation efficiency?
- Methodology :
Quality Control : Pre-screen batches via HPLC (≥95% purity) and MALDI-TOF to confirm molecular weight .
Standardized Protocols : Fix reaction time (2–4 hr) and temperature (25°C) across batches.
Statistical Analysis : Apply ANOVA to compare yields; outliers may indicate improper storage (e.g., repeated freeze-thaw cycles degrading tetrazine) .
Q. What analytical approaches validate successful conjugation to biomolecules?
- Techniques :
- SDS-PAGE : Shift in protein band molecular weight post-conjugation .
- Fluorescence quenching : Tetrazine’s intrinsic fluorescence decreases upon TCO reaction; measure via fluorimetry .
- LC-MS/MS : Detect signature PEG8 fragments (e.g., m/z 44n + 88) in tryptic digests .
Critical Considerations for Reproducibility
- Synthesis Reproducibility : Document PEG8 chain length using GPC (gel permeation chromatography) to ensure consistent polymerization .
- In Vivo Stability : Monitor tetrazine integrity in serum via LC-MS; half-life >6 hr is ideal for most applications .
- Ethical Citation : Prioritize primary literature from ACS, RSC, or Wiley journals over commercial sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
